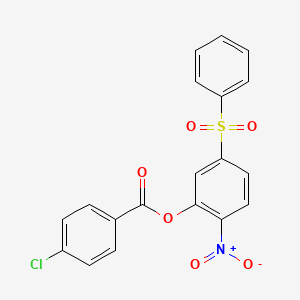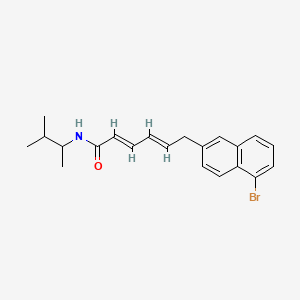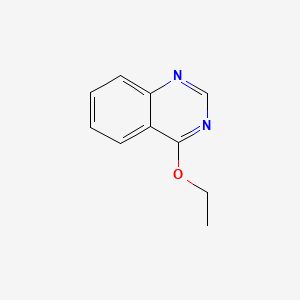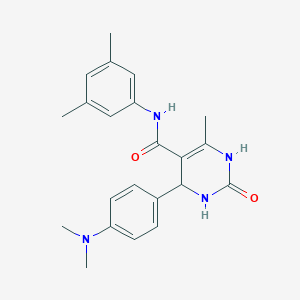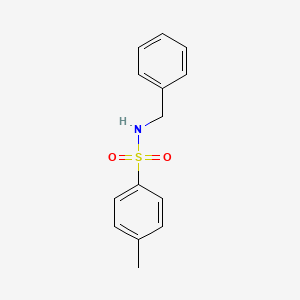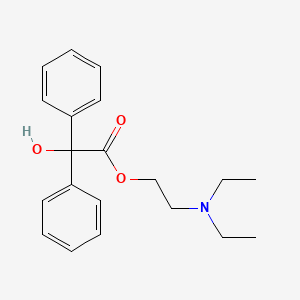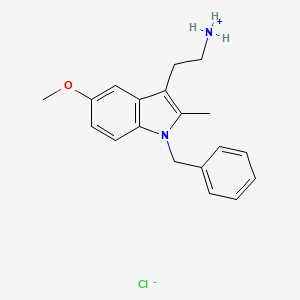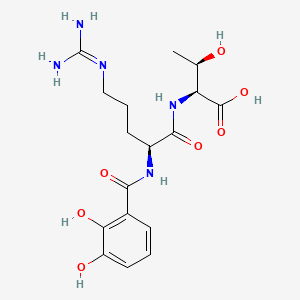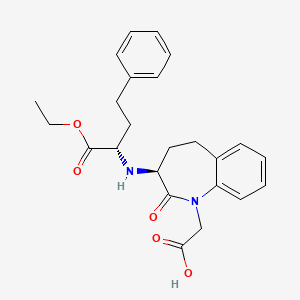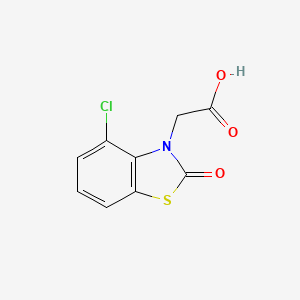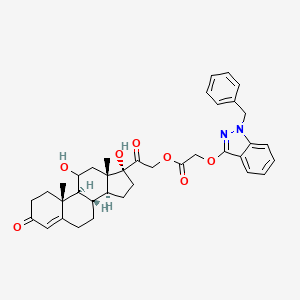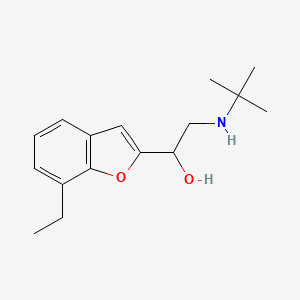
Bufuralol
Overview
Description
Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity. It is primarily used in the treatment of hypertension and other cardiovascular conditions. This compound is unique among beta blockers as it contains a benzofuran ring, which is not commonly found in other beta blockers .
Mechanism of Action
Target of Action
Bufuralol primarily targets the Beta-adrenergic receptors . These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
This compound acts as a potent β-adrenoceptor antagonist with partial agonist activity . It has affinity for both β1 and β2-adrenergic receptors . By blocking these receptors, this compound inhibits the action of catecholamines such as epinephrine and norepinephrine, which are hormones that stimulate the nervous system .
Biochemical Pathways
This compound undergoes metabolism primarily by the cytochrome P450 (CYP) isoform CYP2D6, with CYP1A2 and CYP2C19 also playing a role . The main metabolic pathway for (−)-bufuralol is aromatic hydroxylation, whereas the principal route for (+)-bufuralol is conjugation . Phenol metabolites in the systemic circulation are present mainly as conjugates .
Pharmacokinetics
This compound is rapidly absorbed and metabolized in the body . The peak plasma concentrations of this compound occur at 1.5 h after a 7.5 mg dose and at 2 h after other doses . The plasma elimination half-life of this compound varies among individuals, with values of 2.61 ± 0.18 h in six subjects and 4.85 ± 0.35 h in three other subjects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blocking of β-adrenoceptors, leading to a decrease in heart rate and blood pressure . This makes this compound effective in the management of conditions like hypertension and angina.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic polymorphisms in the CYP2D6 enzyme can affect the metabolism and hence the efficacy of this compound . Additionally, factors such as diet, age, and co-administration with other drugs can also influence the pharmacokinetics and pharmacodynamics of this compound .
Biochemical Analysis
Biochemical Properties
Bufuralol interacts with the beta-adrenoceptor, acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing it from carrying out its normal function. The compound is metabolized by the enzyme CYP2D6 , which is part of the cytochrome P450 family of enzymes that play a crucial role in drug metabolism .
Cellular Effects
As a beta-adrenoceptor antagonist, this compound can have significant effects on cells. By blocking the activation of beta-adrenoceptors, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific beta-adrenoceptors that are present.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with beta-adrenoceptors. As an antagonist, it binds to these receptors and prevents their activation . This can lead to changes in cell signaling, gene expression, and metabolism. The compound’s effects can also be influenced by its metabolism by CYP2D6 .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the compound’s metabolism by CYP2D6 can lead to the production of different metabolites . These metabolites can have their own effects on cells and can influence the overall effects of this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the enzyme CYP2D6 . The main metabolic pathway for this compound is aromatic hydroxylation, but it also undergoes conjugation . Both of these processes can lead to the formation of metabolites that can have their own biological effects .
Transport and Distribution
Given its interactions with beta-adrenoceptors and CYP2D6, it is likely that it can be transported to various parts of the cell where these molecules are located .
Subcellular Localization
Given its interactions with beta-adrenoceptors and CYP2D6, it is likely that it can be found in locations within the cell where these molecules are present .
Preparation Methods
Bufuralol can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol with tert-butylamine. This reaction typically requires a solvent such as toluene and is carried out under reflux conditions . Industrial production methods often involve chemoenzymatic routes to obtain enantiomerically enriched forms of this compound. These methods utilize lipase-catalyzed kinetic resolution to achieve high enantiomeric excess .
Chemical Reactions Analysis
Bufuralol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include 1’-hydroxythis compound, 1’-oxothis compound, and 1’2’-ethenylthis compound . This compound is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP2C19 .
Scientific Research Applications
Bufuralol has a wide range of scientific research applications. In chemistry, it is used as a probe substrate for studying the activity of cytochrome P450 enzymes, especially CYP2D6 . In biology and medicine, this compound is used to study the pharmacodynamics and pharmacokinetics of beta-adrenoceptor antagonists. It is also used in the development of new beta blockers with improved efficacy and safety profiles . In industry, this compound is used in the production of enantiomerically pure beta blockers through chemoenzymatic synthesis .
Comparison with Similar Compounds
Bufuralol is unique among beta blockers due to its benzofuran ring structure. Similar compounds include propranolol, alprenolol, and metoprolol, which are also beta-adrenoceptor antagonists but do not contain a benzofuran ring . This compound’s partial agonist activity and its metabolism by multiple cytochrome P450 enzymes distinguish it from other beta blockers .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEBTPPFLLCUMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59652-29-8 (hydrochloride) | |
| Record name | Bufuralol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30866414 | |
| Record name | Bufuralol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54340-62-4, 57704-15-1 | |
| Record name | Bufuralol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufuralol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06726 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bufuralol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bufuralol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFURALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


